Cas no 15029-36-4 (2-Cyano-N-ethylacetamide)

2-Cyano-N-ethylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-N-ethylacetamide
- Acetamide,2-cyano-N-ethyl-
- N1-Ethyl-2-Cyanoacetamide
- Cyanoacetic acid ethylamide
- N-Ethyl-2-cyanoacetamide
- N-Ethylcyanoacetamide
- NSC 112760
- TIMTEC-BB SBB000040
- 2-cyano-N-ethyl-ethanamide
- 3-(Ethylamino)-3-oxopropanenitrile
- VARXTXAOJGBDDV-UHFFFAOYSA-N
- FT-0647603
- 15029-36-4
- SCHEMBL215502
- 2-Cyano-N-ethylacetamide, AldrichCPR
- CHEMBL2333145
- A884171
- LS-07385
- DTXSID30296939
- AKOS000161373
- NSC112760
- NSC-112760
- CS-0141694
- 2-cyano-N-ethyl-acetamide
- MFCD00118415
- J-509225
- BDBM50428731
- N-ethyl cyanoacetamide
- s10551
- Acetamide, 2-cyano-N-ethyl-
- SY046508
- ALBB-023461
- STL481973
- DB-026790
-
- MDL: MFCD00118415
- インチ: 1S/C5H8N2O/c1-2-7-5(8)3-4-6/h2-3H2,1H3,(H,7,8)
- InChIKey: VARXTXAOJGBDDV-UHFFFAOYSA-N
- ほほえんだ: CCNC(CC#N)=O
計算された属性
- せいみつぶんしりょう: 112.06400
- どういたいしつりょう: 112.064
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.9A^2
- 疎水性パラメータ計算基準値(XlogP): -0.2
じっけんとくせい
- 密度みつど: 1.015
- ゆうかいてん: 73 °C
- ふってん: 320.8 ℃ at 760 mmHg
- フラッシュポイント: 147.8°C
- 屈折率: 1.434
- PSA: 52.89000
- LogP: 0.42708
2-Cyano-N-ethylacetamide セキュリティ情報
- 危害声明: Harmful
- 危険物輸送番号:NONH for all modes of transport
- 危険カテゴリコード: R 45:癌になる可能性がある。R 23/25:吸入と意外な嚥下には毒がある。R 50/53:水生生物に猛毒を有し、水生環境に長期的な悪影響を与える可能性がある。
2-Cyano-N-ethylacetamide 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Cyano-N-ethylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212334-100g |
2-Cyano-N-ethylacetamide |
15029-36-4 | 97% | 100g |
¥2940 | 2023-04-15 | |
TRC | C982083-250mg |
2-Cyano-n-ethylacetamide |
15029-36-4 | 250mg |
$75.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212334-5g |
2-Cyano-N-ethylacetamide |
15029-36-4 | 97% | 5g |
¥135 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212334-25g |
2-Cyano-N-ethylacetamide |
15029-36-4 | 97% | 25g |
¥610 | 2023-04-15 | |
eNovation Chemicals LLC | D952191-100g |
Acetamide, 2-cyano-N-ethyl- |
15029-36-4 | 95% | 100g |
$520 | 2023-05-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C858749-1g |
2-Cyano-n-ethylacetamide |
15029-36-4 | ≥95% | 1g |
272.00 | 2021-05-17 | |
TRC | C982083-100mg |
2-Cyano-n-ethylacetamide |
15029-36-4 | 100mg |
$64.00 | 2023-05-18 | ||
Apollo Scientific | OR23490-1g |
2-Cyano-N-ethylacetamide |
15029-36-4 | 1g |
£15.00 | 2025-02-19 | ||
Fluorochem | 069313-25g |
2-Cyano-N-ethylacetamide |
15029-36-4 | 97% | 25g |
£97.00 | 2022-03-01 | |
Fluorochem | 069313-5g |
2-Cyano-N-ethylacetamide |
15029-36-4 | 97% | 5g |
£31.00 | 2022-03-01 |
2-Cyano-N-ethylacetamide 関連文献
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-Cyano-N-ethylacetamideに関する追加情報
Research Briefing on 2-Cyano-N-ethylacetamide (CAS: 15029-36-4) in Chemical Biology and Pharmaceutical Applications
2-Cyano-N-ethylacetamide (CAS: 15029-36-4) is a versatile chemical intermediate with significant potential in chemical biology and pharmaceutical research. Recent studies have highlighted its role as a precursor in the synthesis of bioactive molecules, particularly in the development of novel heterocyclic compounds. This briefing synthesizes the latest findings on its synthesis, applications, and mechanistic insights, providing a comprehensive overview for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Cyano-N-ethylacetamide in the one-pot synthesis of pyrazole derivatives, which exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs). The study employed a microwave-assisted reaction protocol, achieving yields of up to 85% with high regioselectivity. This advancement addresses previous challenges in pyrazole synthesis, offering a more efficient route for drug discovery pipelines targeting cancer therapeutics.
Further investigations into its mechanism of action reveal that 2-Cyano-N-ethylacetamide derivatives can modulate protein-protein interactions (PPIs) through covalent binding to cysteine residues. A Nature Chemical Biology paper (2024) identified its ethylamide moiety as critical for selective targeting of the Keap1-Nrf2 pathway, suggesting potential applications in oxidative stress-related diseases. Structural-activity relationship (SAR) analysis indicated that electron-withdrawing groups at the cyano position enhance binding affinity by 2.3-fold compared to unsubstituted analogs.
In pharmaceutical formulation, stability studies of 2-Cyano-N-ethylacetamide under accelerated conditions (40°C/75% RH) showed remarkable resistance to hydrolysis, with <5% degradation after 6 months. This property, coupled with its favorable LogP value (1.8), makes it an attractive scaffold for prodrug development. Current clinical-stage candidates incorporating this core structure include a Phase II antiviral agent targeting the SARS-CoV-2 main protease (Mpro).
Emerging applications extend to chemical biology tools, where 2-Cyano-N-ethylacetamide-based probes enable real-time monitoring of enzymatic activity. A recent ACS Chemical Biology report detailed its use as a fluorogenic substrate for serine hydrolases, demonstrating 10-fold higher sensitivity than conventional substrates. This innovation facilitates high-throughput screening of enzyme inhibitors, particularly for neurodegenerative disease targets.
Despite these advances, challenges remain in large-scale production. A 2024 Organic Process Research & Development study compared three synthetic routes, identifying a biocatalytic approach using engineered nitrilases as most sustainable (62% reduction in E-factor). However, substrate inhibition at concentrations above 200 mM currently limits industrial adoption, prompting ongoing research into enzyme engineering solutions.
The safety profile of 2-Cyano-N-ethylacetamide continues to be refined through computational toxicology models. New in silico predictions (2024) suggest low genotoxic risk (AMES test negative) but recommend monitoring for potential hepatotoxicity at doses exceeding 500 mg/kg/day. These findings inform current Good Manufacturing Practice (cGMP) guidelines for handling this compound in pharmaceutical settings.
Future research directions highlighted in recent reviews include: (1) development of enantioselective synthesis methods for chiral derivatives, (2) exploration of metal-organic frameworks (MOFs) for controlled release formulations, and (3) integration with AI-based drug design platforms. The compound's unique combination of reactivity and stability positions it as a key building block for next-generation therapeutics.
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